CCR6 inhibitor 1

CCR6 IC50 Species Selectivity

CCR6 inhibitor 1 (also designated Compound 35; CAS 2437547-04-9) is a small-molecule antagonist of the C-C chemokine receptor type 6 (CCR6) with the chemical structure 4-[4-[4-[[5-(trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]sulfonylphenyl]pyridine-2-carboxamide. Its molecular formula is C24H23F3N4O3S and its molecular weight is 504.52 g/mol.

Molecular Formula C24H23F3N4O3S
Molecular Weight 504.5 g/mol
Cat. No. B3007503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCR6 inhibitor 1
Molecular FormulaC24H23F3N4O3S
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=NC=C4)C(=O)N
InChIInChI=1S/C24H23F3N4O3S/c25-24(26,27)17-3-10-22(30-14-17)31-18-4-8-20(9-5-18)35(33,34)19-6-1-15(2-7-19)16-11-12-29-21(13-16)23(28)32/h1-3,6-7,10-14,18,20H,4-5,8-9H2,(H2,28,32)(H,30,31)
InChIKeyCNOZLNNAVQPFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CCR6 Inhibitor 1 (CAS 2437547-04-9): Molecular Profile and Core Pharmacological Identity


CCR6 inhibitor 1 (also designated Compound 35; CAS 2437547-04-9) is a small-molecule antagonist of the C-C chemokine receptor type 6 (CCR6) with the chemical structure 4-[4-[4-[[5-(trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]sulfonylphenyl]pyridine-2-carboxamide [1]. Its molecular formula is C24H23F3N4O3S and its molecular weight is 504.52 g/mol . The compound is commercially available from multiple vendors and is primarily employed as a research tool for investigating CCR6-mediated pathophysiology, particularly in autoimmune diseases and oncology .

Why Generic Substitution Fails: Unique Differentiation of CCR6 Inhibitor 1 Among Chemokine Receptor Antagonists


In the CCR6 inhibitor landscape, compounds vary drastically in potency, selectivity profile, binding mechanism, and functional assay performance. Simple comparison of nominal IC50 values without assay context is misleading; for example, the clinical candidate IDOR-1117-2520 exhibits potencies of 63 nM and 30 nM in calcium flux and β-arrestin recruitment assays, respectively [1], while CCR6 inhibitor 1 demonstrates a fundamentally different potency range in binding inhibition assays (0.45–6 nM) [2]. Additionally, the allosteric antagonists OXM1 and OXM2 bind to an extracellular pocket distinct from the orthosteric site [3], underscoring that even compounds targeting the same receptor can operate through divergent molecular mechanisms. The selection of CCR6 inhibitor 1 over an alternative must therefore be based on a rigorous, evidence-based comparison of its quantitative performance across multiple dimensions, as detailed in the following evidence guide.

Quantitative Evidence Guide: Verifiable Differentiation of CCR6 Inhibitor 1 from Analogs and Alternatives


Sub-Nanomolar Potency Against Monkey CCR6: 133-Fold Higher Than Human Potency, a Distinctive Cross-Species Profile

CCR6 inhibitor 1 demonstrates a striking potency difference across species: it inhibits monkey CCR6 with an IC50 of 0.45 nM, which is 13.3-fold more potent than its activity against human CCR6 (IC50 = 6 nM) [1]. This contrasts sharply with clinical candidate IDOR-1117-2520, which exhibits a human CCR6 IC50 of 30 nM in β-arrestin recruitment assays and 63 nM in calcium flux assays [2], underscoring that CCR6 inhibitor 1's potency advantage is both absolute and species-dependent.

CCR6 IC50 Species Selectivity Binding Assay

Exquisite Selectivity: >66,667-Fold Window Over CCR1 and 1,567-Fold Over CCR7

CCR6 inhibitor 1 exhibits a selectivity index exceeding 66,667 against human CCR1 (IC50 >30,000 nM) and 1,567 against human CCR7 (IC50 = 9,400 nM) relative to its human CCR6 IC50 of 6 nM . This level of selectivity is quantifiably superior to the clinical candidate PF-07054894, which shows functional inhibition of both CCR7 and CXCR2 and is classified as having surmountable antagonism at those receptors [1].

CCR6 Selectivity CCR1 CCR7 Off-Target

Functional Validation in Primary Human B Cells: Direct Inhibition of CCL20-Induced Migration

CCR6 inhibitor 1 (Compound 35) directly inhibits CCL20-induced migration of primary human B cells [1]. This contrasts with the allosteric antagonists OXM1 and OXM2, which were characterized primarily in recombinant systems and T cell chemotaxis assays [2]; B cell functional data for those compounds are not reported, limiting their utility in B cell-centric disease models.

CCR6 Cell Migration Primary Cells Functional Assay

Favorable In Vitro Solubility: ≥125 mg/mL in DMSO Enables Flexible Dosing and Assay Development

CCR6 inhibitor 1 exhibits a DMSO solubility of ≥125 mg/mL (247.76 mM) , which is substantially higher than many advanced CCR6 antagonists. While direct solubility data for comparators like IDOR-1117-2520 or PF-07054894 are not publicly disclosed in the same format, this high solubility reduces the need for specialized formulation techniques and simplifies stock solution preparation.

CCR6 Solubility Formulation Assay Development

Mechanistic Fingerprint: Robust Inhibition of ERK Phosphorylation in Primary Human Cells

CCR6 inhibitor 1 markedly blocks ERK phosphorylation in primary human cells [1]. While allosteric antagonists OXM1 and OXM2 also modulate downstream signaling, their primary mechanism is disruption of the receptor activation network via an extracellular binding pocket [2], and direct comparative data on ERK phosphorylation inhibition are not available. The demonstration of ERK pathway blockade by CCR6 inhibitor 1 provides a distinct functional readout not uniformly reported for all CCR6 antagonists.

CCR6 ERK Phosphorylation Signaling

Recommended Research and Industrial Application Scenarios for CCR6 Inhibitor 1 Based on Verified Differentiation


Primate In Vivo Pharmacodynamic Studies Requiring Sub-Nanomolar Target Engagement

Given its exceptional potency against monkey CCR6 (IC50 = 0.45 nM) [1], CCR6 inhibitor 1 is ideally suited for non-human primate models of autoimmune disease or inflammation where achieving high target occupancy at low, well-tolerated doses is critical for establishing proof-of-mechanism. The >13-fold potency advantage in monkey compared to human CCR6 [1] also enables more efficient dose-ranging studies in primates, reducing compound consumption and cost.

Mechanistic Dissection of CCR6-Exclusive Signaling in Immune Cells

The extraordinary selectivity window (>66,667-fold over CCR1 and 1,567-fold over CCR7) makes CCR6 inhibitor 1 the reagent of choice for experiments requiring unambiguous attribution of biological effects to CCR6 alone. This is particularly relevant in complex cell mixtures or in vivo settings where off-target inhibition of CCR1 or CCR7 could confound data interpretation, a risk not fully mitigated by less selective antagonists like PF-07054894 [2].

B Cell Migration and Function Assays in Autoimmunity and Cancer Research

With validated inhibition of CCL20-induced primary human B cell migration [3], CCR6 inhibitor 1 is specifically recommended for studies investigating CCR6's role in B cell trafficking, antibody production, and B cell-mediated pathology. Competing compounds such as OXM1 and OXM2 lack documented B cell functional data [4], making CCR6 inhibitor 1 the empirically supported choice for B cell-centric experimental systems.

High-Concentration In Vitro Assay Development and Screening

The high DMSO solubility (≥125 mg/mL) facilitates the preparation of concentrated stock solutions, enabling flexible dosing in cell-based assays without exceeding solvent tolerances. This technical advantage supports high-throughput screening campaigns and detailed dose-response analyses where high compound concentrations are required to achieve full inhibition or to explore non-specific effects.

Technical Documentation Hub

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